6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester
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Overview
Description
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester is an organic compound with the molecular formula C11H11ClO4S It is a derivative of indene, a bicyclic hydrocarbon, and contains functional groups such as a chlorosulfonyl group and a carboxylic acid ester
Preparation Methods
The synthesis of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with indene, which is subjected to a series of reactions to introduce the desired functional groups.
Chlorosulfonylation: Indene is reacted with chlorosulfonic acid to introduce the chlorosulfonyl group.
Esterification: The resulting intermediate is then esterified using methanol and a suitable catalyst to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to remove the chlorosulfonyl group, yielding the corresponding indene derivative.
Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or modify existing ones.
Common reagents and conditions used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and oxidizing agents like potassium permanganate (KMnO4) for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester involves its reactive functional groups. The chlorosulfonyl group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins or other biomolecules, allowing researchers to study specific interactions and pathways.
Comparison with Similar Compounds
Similar compounds to 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylic acid methyl ester include:
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound has a similar structure but differs in the position of the chlorine atom and the presence of an oxo group.
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound lacks the chlorosulfonyl group but shares the indene backbone and ester functionality.
Properties
CAS No. |
934757-53-6 |
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Molecular Formula |
C11H11ClO4S |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
methyl 6-chlorosulfonyl-2,3-dihydro-1H-indene-1-carboxylate |
InChI |
InChI=1S/C11H11ClO4S/c1-16-11(13)9-5-3-7-2-4-8(6-10(7)9)17(12,14)15/h2,4,6,9H,3,5H2,1H3 |
InChI Key |
SJRBVRGDYYXKGN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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